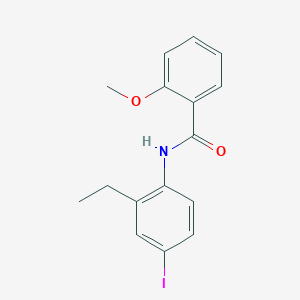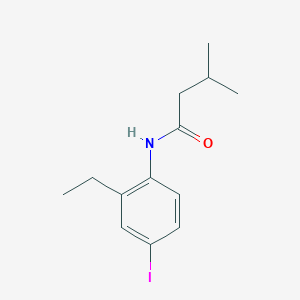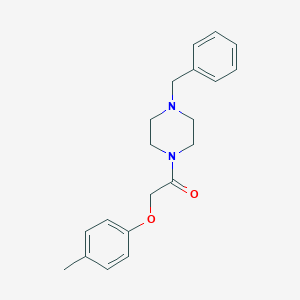![molecular formula C12H13ClN2O2S B246332 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)
1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammation, pain, and cancer. In
Wirkmechanismus
1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole inhibits 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins. The inhibition of 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole has been shown to have potent anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. However, it has been reported to have some toxic effects on the liver and kidneys in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole is a widely used tool in laboratory experiments. Its potent inhibition of 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole makes it a valuable compound for studying the role of prostaglandins in various physiological and pathological processes. However, its toxicity in high doses limits its use in some experiments.
Zukünftige Richtungen
1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole has shown great potential for therapeutic applications, particularly in the treatment of inflammation, pain, and cancer. Future research should focus on developing more potent and selective 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole inhibitors that have fewer toxic effects. Additionally, the role of prostaglandins in other physiological processes, such as cardiovascular function and wound healing, should be further explored using 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole as a tool.
Synthesemethoden
1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole is synthesized by reacting 4-chlorobenzenesulfonyl chloride with 2-isopropylimidazole in the presence of a base such as triethylamine. The reaction produces a white solid that is purified by recrystallization. This synthesis method has been well-established and is widely used in laboratories.
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole, which is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation, pain, and fever. By inhibiting 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole, 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole can reduce inflammation and pain.
Eigenschaften
Molekularformel |
C12H13ClN2O2S |
|---|---|
Molekulargewicht |
284.76 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfonyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C12H13ClN2O2S/c1-9(2)12-14-7-8-15(12)18(16,17)11-5-3-10(13)4-6-11/h3-9H,1-2H3 |
InChI-Schlüssel |
QUCVVOHOVHLYQB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)



![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)



![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B246271.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)
